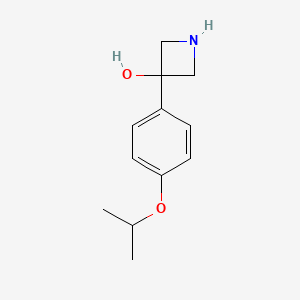
3-(4-Isopropoxyphenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Isopropoxyphenyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of an azetidine ring substituted with a 4-isopropoxyphenyl group and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropoxyphenyl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the alkylation of azetidine with 4-isopropoxyphenyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the azetidine nitrogen attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Another approach involves the use of azetidin-3-one as a starting material. The azetidin-3-one can be subjected to a Horner–Wadsworth–Emmons reaction to introduce the 4-isopropoxyphenyl group, followed by reduction to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropoxyphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the phenyl ring.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of 3-(4-Isopropoxyphenyl)azetidin-3-one.
Reduction: Formation of 3-(4-Isopropoxyphenyl)azetidine.
Substitution: Formation of various substituted azetidines depending on the reagents used.
Scientific Research Applications
3-(4-Isopropoxyphenyl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Materials Science: Azetidines, including this compound, are explored for their use in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Isopropoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets. The azetidine ring’s strained structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity. Additionally, the phenyl group may participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)azetidin-3-ol: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(4-Ethoxyphenyl)azetidin-3-ol: Similar structure but with an ethoxy group instead of an isopropoxy group.
3-(4-Propoxyphenyl)azetidin-3-ol: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
3-(4-Isopropoxyphenyl)azetidin-3-ol is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(4-propan-2-yloxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-13-8-12/h3-6,9,13-14H,7-8H2,1-2H3 |
InChI Key |
PWMBBVIUWPOUSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2(CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


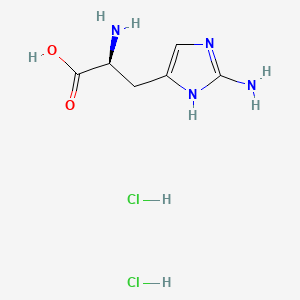
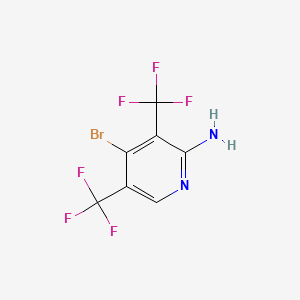
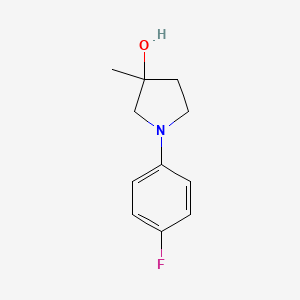
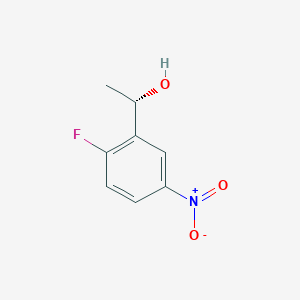
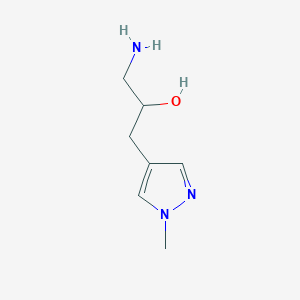
![N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid](/img/structure/B13588910.png)
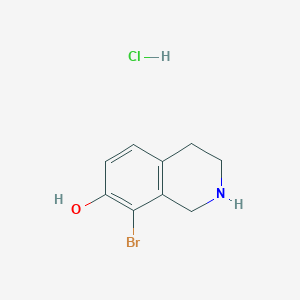
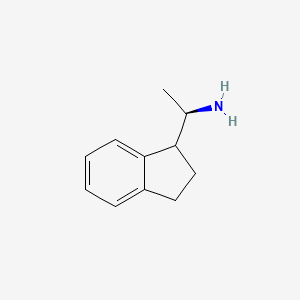
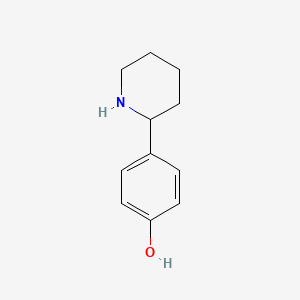

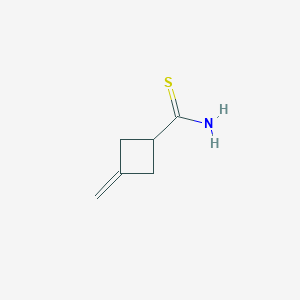
![[3-Bromo-4-(trifluoromethyl)phenyl]hydrazinehydrochloride](/img/structure/B13588948.png)
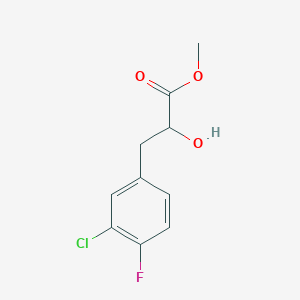
![1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride](/img/structure/B13588967.png)
